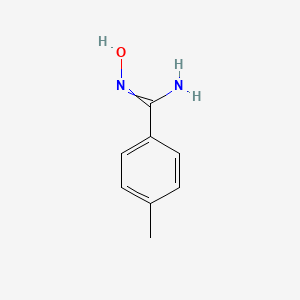

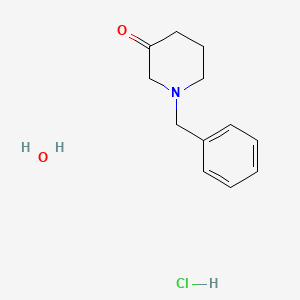

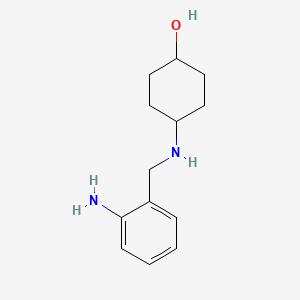

![molecular formula C14H12N4O3 B3022224 [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid CAS No. 1142210-36-3](/img/structure/B3022224.png)

[2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid

Übersicht

Beschreibung

“[2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid” is a chemical compound with the molecular formula C14H12N4O3 . It is an intermediate in the preparation of anticancer agents .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 543.9±60.0 °C at 760 mmHg, and a flash point of 282.8±32.9 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 88 Å2 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Pyrazolines have been studied for their antibacterial properties. Reports suggest that they exhibit inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. Researchers have investigated their potential as novel antibiotics, which could help combat drug-resistant pathogens .

Antifungal Potential

The compound’s pyrazoline scaffold may also confer antifungal activity. Investigations have shown that pyrazolines can inhibit fungal growth, making them promising candidates for developing antifungal agents .

Antiparasitic Properties

Certain pyrazolines demonstrate activity against parasites. Researchers have explored their potential as antiparasitic drugs, particularly in the context of diseases caused by protozoans and helminths .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Pyrazolines have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions such as arthritis, asthma, and other inflammatory disorders .

Antioxidant Activity

Oxidative stress contributes to cellular damage and disease progression. Pyrazolines, including our compound of interest, exhibit antioxidant effects. By scavenging free radicals and reactive oxygen species (ROS), they help protect cells from oxidative injury .

Neurotoxicity and Acetylcholinesterase Inhibition

Our compound has been studied for its impact on neurotoxicity. Researchers investigated its effects on acetylcholinesterase (AchE) activity in the brain. AchE is essential for normal nerve impulse transmission, and its inhibition can lead to behavioral changes and impaired movement. Understanding the neurotoxic potential of this compound is crucial for assessing its safety .

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine compounds, it may inhibit certain enzymes or receptors, leading to changes in cellular function .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Other pyrazolo[3,4-d]pyrimidine compounds have been shown to affect various biochemical pathways, including those involved in cell proliferation and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine compounds, it may have potential cytotoxic activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s challenging to predict how these factors might impact this compound’s action .

Eigenschaften

IUPAC Name |

2-[2-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-9-2-4-10(5-3-9)18-6-11-13(16-18)15-8-17(14(11)21)7-12(19)20/h2-6,8H,7H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJPVBZSWRQTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C3C(=N2)N=CN(C3=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

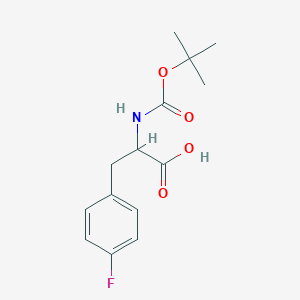

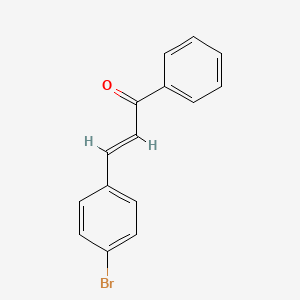

![1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3022141.png)

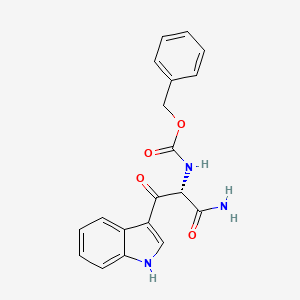

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3022150.png)